molecular formula C14H19N3O B15050951 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

Katalognummer: B15050951
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: FBDAGYPICQQEHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is an organic compound that features a phenol group substituted with a pyrazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Substitution reaction: The pyrazole derivative is then reacted with a suitable halogenated phenol derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Wirkmechanismus

The mechanism of action of 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol
  • **this compound derivatives
  • **Other pyrazole-substituted phenols

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenol and pyrazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biologische Aktivität

The compound 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C13H18N2OC_{13}H_{18}N_{2}O. The structure features a phenolic moiety linked to a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, showcasing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (mg/mL)
AStaphylococcus aureus0.005
BEscherichia coli0.010
CBacillus subtilis0.015

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The structure of the pyrazole ring is crucial for its interaction with cellular targets involved in cancer progression.

Case Study:
A study conducted on human breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity.

The proposed mechanism involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. Pyrazole derivatives often target protein kinases and other signaling molecules, leading to disrupted cellular processes.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the pyrazole ring and phenolic group significantly affect biological activity. Substituents at various positions can enhance or diminish potency.

Table 2: SAR Analysis of Pyrazole Derivatives

Substituent PositionModification TypeEffect on Activity
1Methyl groupIncreased potency
3Hydroxyl groupDecreased potency
5Halogen substitutionEnhanced selectivity

Eigenschaften

Molekularformel

C14H19N3O

Molekulargewicht

245.32 g/mol

IUPAC-Name

2-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-10(2)17-9-11(3)14(16-17)15-8-12-6-4-5-7-13(12)18/h4-7,9-10,18H,8H2,1-3H3,(H,15,16)

InChI-Schlüssel

FBDAGYPICQQEHG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1NCC2=CC=CC=C2O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.